molecular formula C5H2F3NO B12350199 3,5,6-trifluoro-3H-pyridin-2-one

3,5,6-trifluoro-3H-pyridin-2-one

Cat. No.: B12350199
M. Wt: 149.07 g/mol
InChI Key: KEJUQBUQRBYIJW-UHFFFAOYSA-N
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Description

3,5,6-Trifluoro-3H-pyridin-2-one is a fluorinated pyridine derivative. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trifluoro-3H-pyridin-2-one typically involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. Further treatment with 10% palladium on carbon (Pd/C) in the presence of ammonium formate at 50°C for 10 hours results in high yields .

Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve similar synthetic routes but on a larger scale. The use of effective fluorinating reagents and reliable fluorination technology has accelerated the development of fluorinated chemicals .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trifluoro-3H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with sodium methoxide yields the desired fluorinated pyridine derivative .

Mechanism of Action

The mechanism of action of 3,5,6-trifluoro-3H-pyridin-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms in the aromatic ring influences the compound’s reactivity and interaction with biological targets. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3,5,6-Trifluoro-3H-pyridin-2-one is unique due to its specific substitution pattern and the presence of three fluorine atoms in the aromatic ring. This unique structure imparts distinct physical, chemical, and biological properties to the compound, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C5H2F3NO

Molecular Weight

149.07 g/mol

IUPAC Name

3,5,6-trifluoro-3H-pyridin-2-one

InChI

InChI=1S/C5H2F3NO/c6-2-1-3(7)5(10)9-4(2)8/h1,3H

InChI Key

KEJUQBUQRBYIJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)C1F)F)F

Origin of Product

United States

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